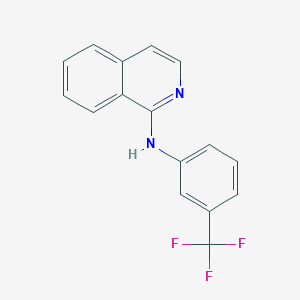
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique characteristics, such as biological activities and light-emitting properties. These compounds have attracted significant attention in pharmaceuticals and materials science due to their diverse applications .
準備方法
The synthesis of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids . These reactions typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.
化学反応の分析
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
作用機序
The mechanism of action of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by affecting its electrostatic and steric properties . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be compared with other fluorinated isoquinolines, such as:
- 1-(trifluoromethyl)isoquinoline
- 4-(trifluoromethyl)isoquinoline
These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can lead to variations in their chemical and biological properties . The unique positioning of the trifluoromethyl group in this compound contributes to its distinct characteristics and applications.
特性
分子式 |
C16H11F3N2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
N-[3-(trifluoromethyl)phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)12-5-3-6-13(10-12)21-15-14-7-2-1-4-11(14)8-9-20-15/h1-10H,(H,20,21) |
InChIキー |
TUKFHJNEGDCBMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















